molecular formula C18H17N3O4S B4942132 N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide

N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide

Cat. No.: B4942132
M. Wt: 371.4 g/mol
InChI Key: JUMXSIUYARBSKR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide, also known as DOTA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a photosensitizer for photodynamic therapy. In addition, this compound has been used as a ligand for the development of radiopharmaceuticals for medical imaging and therapy.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not completely understood, but it is believed to involve the chelation of metal ions, which can lead to the formation of reactive oxygen species and subsequent cell death. In addition, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its potential anticancer activity.
Biochemical and Physiological Effects
Studies have shown that this compound can induce oxidative stress and activate the MAPK signaling pathway, which can lead to apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide is its high purity and ease of synthesis. In addition, this compound has a high binding affinity for metal ions, which makes it a useful ligand for the development of radiopharmaceuticals. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One potential direction is the development of new radiopharmaceuticals for medical imaging and therapy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy and other fields. Finally, the development of new synthetic methods for this compound and related compounds may lead to the discovery of new and more effective compounds.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the intermediate compound, which is then reacted with phenylglyoxylic acid to produce the final product. The reaction is carried out under mild conditions and yields a high purity compound.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-8-9-14(15(10-13)24-2)19-16(22)11-26-18-21-20-17(25-18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMXSIUYARBSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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